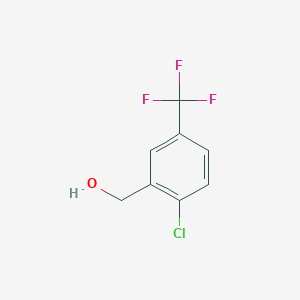

2-Chloro-5-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKMDPQNERMQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380776 | |

| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64372-62-9 | |

| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYLALCOHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7QR87GA2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthesis pathway for 2-Chloro-5-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences from the readily available starting material, benzoic acid, and proceeds through several key transformations, including nitration, chlorination, trifluoromethylation, and reduction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in the successful replication and optimization of this process.

Overall Synthesis Strategy

The synthesis of this compound from benzoic acid is a multi-step process that can be logically divided into two main stages:

-

Formation of the key intermediate, 2-Chloro-5-(trifluoromethyl)benzoic acid: This stage involves the functionalization of the benzene ring of a benzoic acid precursor to introduce the required chloro and trifluoromethyl substituents at the desired positions.

-

Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid: The final step involves the selective reduction of the carboxylic acid group to a primary alcohol.

A proposed synthetic route is detailed below, followed by experimental procedures for the well-established steps.

Proposed Synthetic Pathway from Benzoic Acid

While a direct conversion of benzoic acid to 2-Chloro-5-(trifluoromethyl)benzoic acid is not prominently described, a plausible synthetic route can be devised based on established organic chemistry principles. This proposed pathway involves the initial transformation of benzoic acid to a suitable intermediate that allows for the sequential introduction of the chloro and trifluoromethyl groups.

Caption: Proposed multi-step synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid from Benzoic Acid.

Stage 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid

A more direct and documented approach begins with a commercially available starting material, p-chlorobenzotrifluoride.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid from p-Chlorobenzotrifluoride

This procedure involves the ortho-lithiation of p-chlorobenzotrifluoride, followed by carboxylation with solid carbon dioxide.[1]

Materials:

-

p-Chlorobenzotrifluoride

-

Tertiary amine (e.g., N,N-Diisopropylethylamine - DIPEA)

-

tert-Butyl lithium (in hexane)

-

Anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice)

-

Hexane

-

Hydrochloric acid (aqueous solution)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve p-chlorobenzotrifluoride (0.1 mol) and DIPEA (0.1 mol) in anhydrous THF (150 mL).

-

Cool the reaction mixture to -75°C using a dry ice/acetone bath.

-

Slowly add tert-butyl lithium (1.3 M in hexane, 0.1 mol) dropwise to the reaction mixture, ensuring the temperature does not exceed -70°C.

-

After the addition is complete, pour the resulting solution of 2-chloro-5-(trifluoromethyl)phenyl lithium salt slowly onto an excess of crushed solid carbon dioxide with vigorous stirring.

-

Allow the mixture to warm to room temperature as the carbon dioxide sublimes.

-

Adjust the pH of the reaction mixture to 3-4 with an aqueous solution of hydrochloric acid.

-

Remove the organic solvent under reduced pressure.

-

Add water to the residue and stir at 5-10°C for 5-8 hours to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from hexane to yield pure 2-Chloro-5-(trifluoromethyl)benzoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90.4 - 91.4% | [1] |

| Melting Point | 91.3 - 92.8°C | [1] |

| Purity (HPLC) | >98.1% | [1] |

digraph "Experimental_Workflow_Acid_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];start [label="Dissolve p-chlorobenzotrifluoride\nand DIPEA in THF"]; cool [label="Cool to -75°C"]; add_tBuLi [label="Add tert-Butyl lithium\n(maintain < -70°C)"]; carboxylation [label="Pour onto dry ice"]; warm [label="Warm to RT"]; acidify [label="Acidify with HCl"]; evaporate [label="Remove solvent"]; precipitate [label="Precipitate with water"]; filter_dry [label="Filter and dry"]; recrystallize [label="Recrystallize from hexane"]; product [label="2-Chloro-5-(trifluoromethyl)benzoic acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cool -> add_tBuLi -> carboxylation -> warm -> acidify -> evaporate -> precipitate -> filter_dry -> recrystallize -> product; }

Caption: Experimental workflow for the synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid.

Stage 2: Synthesis of this compound

This stage involves the reduction of the carboxylic acid functional group of 2-Chloro-5-(trifluoromethyl)benzoic acid to a primary alcohol.

Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid

This procedure utilizes a borane-tetrahydrofuran complex as the reducing agent.[2]

Materials:

-

2-Chloro-5-(trifluoromethyl)benzoic acid

-

Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH3·THF)

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a 5L three-neck flask equipped with a thermometer and a mechanical stirrer, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of tetrahydrofuran.

-

Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.

-

Slowly add the borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise to the flask.

-

After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

-

Cool the reaction mixture and slowly add 6N HCl until no more gas is evolved.

-

Add 1L of water and extract the aqueous layer with ethyl acetate (2 x 1L).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The resulting white solid is this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85% | [2] |

| Molar Ratio (Acid:BH3·THF) | 1:2 | [2] |

digraph "Experimental_Workflow_Alcohol_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];start [label="Dissolve 2-Chloro-5-(trifluoromethyl)benzoic acid\nin THF"]; cool [label="Cool to 0°C under N2"]; add_borane [label="Add Borane-THF complex"]; reflux [label="Reflux for 1.5 hours"]; quench [label="Quench with 6N HCl"]; extract [label="Extract with Ethyl Acetate"]; dry [label="Dry organic phase (MgSO4)"]; evaporate [label="Evaporate solvent"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cool -> add_borane -> reflux -> quench -> extract -> dry -> evaporate -> product; }

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic route to this compound, starting from precursors that can be derived from benzoic acid. The detailed experimental protocols and quantitative data for the key steps, along with the visual workflow diagrams, are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate. The proposed initial steps from benzoic acid offer a starting point for further process development and optimization.

References

A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-(trifluoromethyl)benzyl alcohol, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in drug development.

Core Chemical Data

This compound is a halogenated aromatic compound. Its fundamental properties are summarized below for quick reference.

| Property | Value | Citations |

| CAS Number | 64372-62-9 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 57-60 °C | [2][3] |

| Flash Point | 110 °C | [2] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is most commonly achieved through the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid.[4]

Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid[4]

Materials:

-

2-Chloro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas (N₂)

-

Ice bath

-

Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel)

-

Magnetic stirrer or mechanical stirrer

Procedure:

-

In a 5-liter, three-necked flask equipped with a thermometer and a mechanical stirrer, add 100g (0.45 mol) of 2-Chloro-5-(trifluoromethyl)benzoic acid and 1 liter of anhydrous tetrahydrofuran.

-

Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.

-

Slowly add 900 mL (0.9 mol) of borane-tetrahydrofuran complex dropwise to the stirred solution. The feed ratio of 2-Chloro-5-(trifluoromethyl)benzoic acid to BH₃·THF is 1:2.

-

After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

-

Upon completion of the reaction, cool the mixture and slowly add 6N HCl until no more gas is evolved.

-

Add 1 liter of water and extract the aqueous phase with ethyl acetate (2 x 1 liter).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a white solid.

-

The expected yield is approximately 85%.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of bioactive molecules.[1] Its primary application is as an intermediate in the production of pharmaceuticals and pesticides.[2]

A notable application is in the synthesis of Anacetrapib, a cholesterol ester transfer protein (CETP) inhibitor.[2] The presence of both chlorine and trifluoromethyl groups in this compound is significant as these moieties can influence the biological activity of the final compound.[1]

Visualizing the Synthesis and Application

To better illustrate the chemical transformations, the following diagrams depict the synthesis of this compound and its subsequent use in a Suzuki coupling reaction, a common step in the synthesis of more complex pharmaceutical intermediates.

Caption: Synthesis of this compound.

Caption: Application in Suzuki coupling reactions.

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-5-(trifluoromethyl)benzyl alcohol. Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. This guide includes structured data tables, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with atom assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.55 - 7.65 | d | ~8.2 |

| H-4 | 7.45 - 7.55 | dd | ~8.2, ~2.0 |

| H-6 | 7.65 - 7.75 | d | ~2.0 |

| -CH₂- | 4.70 - 4.80 | s | - |

| -OH | Variable (broad s) | s | - |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration, solvent, and temperature, and it often appears as a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | 140 - 142 | - | - |

| C-2 | 133 - 135 | - | - |

| C-3 | 130 - 132 | - | - |

| C-4 | 125 - 127 | q | ~3-4 |

| C-5 | 129 - 131 | q | ~33 |

| C-6 | 124 - 126 | q | ~4-5 |

| -CH₂- | 62 - 64 | - | - |

| -CF₃ | 122 - 124 | q | ~272 |

Experimental Protocol for NMR Spectroscopy

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which has the advantage of slowing down the exchange of the hydroxyl proton, sometimes allowing for the observation of its coupling to the methylene protons.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR assignments in the tables above.

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

Navigating the Solubility Landscape of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physicochemical properties, particularly its solubility in common laboratory solvents, are critical for its effective use in synthetic chemistry, formulation development, and purification processes. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility Profile

A thorough review of scientific literature, chemical databases, and patents did not yield specific quantitative solubility data for this compound in common laboratory solvents. The compound is generally described as being sparingly soluble in water.[1] Due to the lack of experimentally determined values, this guide provides qualitative solubility estimations based on the structural features of the molecule—a polar alcohol group and a nonpolar substituted aromatic ring—and general principles of solubility.

For precise quantitative data, it is imperative for researchers to determine the solubility experimentally under their specific laboratory conditions. The following table provides a qualitative and estimated solubility profile.

| Solvent | Chemical Class | Polarity | Estimated Solubility | Rationale |

| Water | Protic | High | Sparingly Soluble | The polar hydroxyl group can form hydrogen bonds with water, but the large, nonpolar chloro- and trifluoromethyl-substituted phenyl group limits solubility. |

| Methanol | Protic | High | Soluble | The alcohol functionality allows for hydrogen bonding, and the small alkyl chain does not significantly hinder solvation of the aromatic portion. |

| Ethanol | Protic | High | Soluble | Similar to methanol, ethanol is a good solvent for benzyl alcohols. |

| Isopropanol | Protic | Medium | Moderately Soluble | The bulkier alkyl group compared to methanol and ethanol may slightly reduce its solvating power for the aromatic ring. |

| Acetone | Aprotic | High | Soluble | The polar aprotic nature of acetone allows it to interact favorably with both the polar and nonpolar parts of the molecule. |

| Ethyl Acetate | Aprotic | Medium | Soluble | As a moderately polar solvent, it is expected to effectively solvate the compound. |

| Dichloromethane | Aprotic | Medium | Soluble | Its ability to dissolve a wide range of organic compounds suggests good solubility for this substituted benzyl alcohol. |

| Chloroform | Aprotic | Medium | Soluble | Similar to dichloromethane, it is a versatile solvent for many organic molecules. |

| Toluene | Aprotic | Low | Moderately Soluble | The aromatic nature of toluene will favor interaction with the phenyl ring of the solute. |

| Hexane | Aprotic | Low | Poorly Soluble | As a nonpolar solvent, it is unlikely to effectively solvate the polar alcohol group. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in various solvents, based on established methods such as those outlined by the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or weight of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the compound in the original, undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While specific, experimentally-derived quantitative solubility data for this compound remains elusive in the public domain, this guide provides researchers with a foundational understanding of its likely solubility behavior and a robust, adaptable protocol for its precise determination. The provided experimental workflow and diagram offer a clear and structured approach for obtaining reliable solubility data, which is essential for advancing research and development involving this important chemical intermediate. It is strongly recommended that researchers perform their own solubility assessments to inform their specific applications.

References

The Dawn of Aromatic Fluorine Chemistry: A Technical Guide to Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science, imparting unique and often beneficial properties to organic molecules. This technical guide delves into the seminal discoveries and pioneering synthetic methods that first brought fluorinated aromatic derivatives from theoretical curiosities to tangible chemical entities. We will explore the foundational reactions, provide detailed experimental protocols for these key transformations, and present quantitative data to offer a comprehensive understanding of these early achievements.

Early Explorations and the First Fluorinated Aromatic Ring: Wallach's Synthesis

The latter half of the 19th century saw the dawn of organofluorine chemistry. While the element fluorine was only isolated by Henri Moissan in 1886, early chemists were already exploring the reactivity of fluoride salts. The first synthesis of a fluorinated aromatic ring was reported by Otto Wallach in 1886.[1] His two-step method, while not high-yielding, was a landmark achievement.

The Wallach Synthesis (1886)

Wallach's approach involved the conversion of a phenyldiazonium salt into a more stable intermediate, a triazene (specifically, a piperidinide derivative), which was then cleaved with hydrofluoric acid to yield fluorobenzene.[1]

Experimental Protocol: Synthesis of Fluorobenzene via the Wallach Method

-

Step 1: Formation of Phenyldiazonium Piperidinide. An aqueous solution of phenyldiazonium chloride is treated with two equivalents of piperidine. The resulting phenyldiazonium piperidinide precipitates and is isolated.

-

Step 2: Fluorination with Hydrofluoric Acid. The isolated phenyldiazonium piperidinide is carefully treated with hydrofluoric acid. The triazene decomposes, releasing nitrogen gas and forming fluorobenzene.

This reaction was reported to produce fluorobenzene with a yield of approximately 50%, though it was noted to be a violent reaction, limiting its scalability.

The Balz-Schiemann Reaction: A Practical Breakthrough

A significant leap forward in the synthesis of aromatic fluorides came in 1927 with the work of Günther Balz and Günther Schiemann. Their method, now famously known as the Balz-Schiemann reaction, provided a much more reliable and general route to these compounds and remains a cornerstone of aromatic fluorination chemistry. The reaction involves the thermal decomposition of dry diazonium tetrafluoroborate salts.

The Balz-Schiemann Reaction (1927)

The process begins with the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄), which forms a stable and isolable diazonium tetrafluoroborate salt. This salt is then heated, typically without a solvent, to induce decomposition, yielding the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.

Experimental Protocol: Synthesis of Fluorobenzene (Adapted from Organic Syntheses)

-

Step 1: Diazotization and Precipitation. Aniline (93 g, 1.0 mol) is dissolved in hydrochloric acid (250 mL of concentrated HCl in 750 mL of water) and cooled to 0°C. A solution of sodium nitrite (72 g, 1.04 mol) in water (150 mL) is added slowly, keeping the temperature below 5°C. The resulting diazonium salt solution is then added to a cold solution of fluoroboric acid (from 162 g of boric acid and 320 g of 60% hydrofluoric acid). The benzenediazonium tetrafluoroborate precipitates as a crystalline solid.

-

Step 2: Isolation and Drying. The precipitate is collected by filtration, washed with cold water, then methanol, and finally ether to facilitate drying. The salt is dried thoroughly in air.

-

Step 3: Thermal Decomposition. The dry benzenediazonium tetrafluoroborate (192 g) is heated gently in a flask. A smooth decomposition occurs, evolving nitrogen and boron trifluoride gas, and the fluorobenzene product is distilled. The crude product is then washed with sodium hydroxide solution and water, dried, and redistilled.

| Starting Material | Product | Yield (%) | Reference |

| Aniline | Fluorobenzene | 51-57 | Organic Syntheses |

| p-Toluidine | 4-Fluorotoluene | ~89 | Wikipedia |

Logical Workflow for the Balz-Schiemann Reaction

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-(trifluoromethyl)benzyl alcohol

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS No. 64372-62-9), a key intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle or utilize this compound.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H6ClF3O | [4][5] |

| Molecular Weight | 210.58 g/mol | [4][5] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 57-60 °C | [4] |

| Solubility | Sparingly soluble in water | [1] |

Stability Profile

Under standard ambient conditions, this compound is a chemically stable compound. However, its stability can be compromised by exposure to high temperatures, moisture, and incompatible materials.

Thermal Stability

Environmental Stability

The compound should be protected from moisture.[6] Some sources indicate that similar compounds can be hygroscopic. It is also recommended to prevent its release into the environment, as it has the potential to contaminate groundwater.[1]

Potential Degradation Pathways

Detailed degradation pathways for this compound are not extensively documented in the available literature. However, based on the known chemistry of benzyl alcohols, several potential degradation routes can be inferred. The primary degradation pathway is likely the oxidation of the benzylic alcohol group.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Storage Conditions

The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Reference(s) |

| Temperature | Cool place | [7][8][9] |

| Atmosphere | Store in a dry place, under inert gas is suggested. | [7] |

| Container | Keep container tightly closed. | [7][8][9][10] |

| Ventilation | Store in a well-ventilated area. | [7][9][10] |

| Light | Keep away from direct sunlight. | [7] |

| Proximity | Keep away from heat sources, sparks, and open flames. | [7][9][10] |

Incompatible Materials

To prevent degradation and hazardous reactions, this compound should not be stored with the materials listed in Table 3.

Table 3: Incompatible Materials

| Class of Material | Specific Examples | Reference(s) |

| Strong oxidizing agents | [6][10] | |

| Acid anhydrides | [6][10] | |

| Acid chlorides | [6][10] | |

| Reducing agents | [10] | |

| Acids | [6] |

Experimental Protocols for Stability Assessment

While specific experimental stability data for this compound is not publicly available, a general approach for assessing the stability of a chemical compound in a research and development setting is outlined below. These protocols are based on established principles of chemical stability testing.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Workflow for Forced Degradation:

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic: Treat the sample with an acid (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic: Treat the sample with a base (e.g., 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic: Expose the compound to light as per ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Characterization: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of any significant degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted to evaluate the stability of the compound under recommended storage conditions over a prolonged period.

Methodology:

-

Sample Storage: Store samples of this compound in containers that mimic the proposed commercial packaging.

-

Storage Conditions: Place the samples in stability chambers maintained at the recommended long-term storage conditions (e.g., 25°C/60% RH or 5°C).

-

Testing Intervals: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze them for appearance, assay, and purity.

-

Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf life.

Safety Precautions

When handling this compound, it is important to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][10] Work should be conducted in a well-ventilated area or a fume hood.[7] In case of exposure, follow the first-aid measures detailed in the SDS.[8][10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 64372-62-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. scbt.com [scbt.com]

- 6. capotchem.cn [capotchem.cn]

- 7. keyorganics.net [keyorganics.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

analytical methods for characterization of substituted benzyl alcohols

An In-depth Technical Guide to the Analytical Characterization of Substituted Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzyl alcohols are a critical class of organic compounds widely utilized as precursors, intermediates, and active pharmaceutical ingredients (APIs) in the pharmaceutical, cosmetic, and flavor industries.[1][2] Their versatile chemical nature, stemming from the hydroxyl group and the potential for various substitutions on the aromatic ring, necessitates rigorous analytical characterization to ensure identity, purity, and stability. This technical guide provides a comprehensive overview of the core analytical methodologies employed for the characterization of these compounds, complete with detailed experimental protocols and comparative data.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are paramount for separating substituted benzyl alcohols from complex matrices, identifying impurities, and performing quantitative analysis. The most prevalent methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

Data Presentation: GC Parameters for Benzyl Alcohol Analysis

| Parameter | Method 1: General Analysis | Method 2: Injectable Formulations[1] | Method 3: Cosmetics Analysis[5] |

| Column | DB-5 (30 m x 0.53 mm, 0.25 µm film)[3] | Fused silica capillary (30 m x 0.53 mm), dimethylpolysiloxane coated[1] | DB-5MS (30 m x 0.25 mm, 0.25 µm)[5] |

| Carrier Gas | Helium | Nitrogen[6] | Helium[5] |

| Flow Rate | 1.0 - 1.5 mL/min[3] | Not specified | 1 mL/min[5] |

| Injector Temp. | 200 - 260°C[3][5] | Not specified | 260°C[5] |

| Detector | Flame Ionization Detector (FID)[1][7] | Flame Ionization Detector (FID)[1] | Mass Spectrometer (MS)[5] |

| Detector Temp. | 220 - 310°C[3][8] | Not specified | 250°C (Interface Temp)[5] |

| Oven Program | Varies based on analytes | Temperature programmed for good resolution[1] | Hold at 60°C for 5 min, ramp to 270°C at 35°C/min, hold for 1 min[5] |

| LOD/LOQ | LOD: 2.67 µg/mL, LOQ: 13.3 µg/mL[1] | LOD: 2.67 µg/mL, LOQ: 13.3 µg/mL[1] | Detection Limit: 2.1 - 5.4 mg/kg[5] |

| Linear Range | 25 - 175 µg/mL[1] | 25 - 175 µg/mL[1] | 0.0625 - 100 µg/mL[5] |

-

Sample Preparation: Ultrasonic extraction is employed to isolate benzyl alcohol from the cosmetic matrix.

-

GC-MS System Configuration:

-

Data Acquisition: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode for quantitative analysis.

-

Analysis: Inject the prepared samples and standards into the GC-MS system. A calibration curve is generated by plotting the peak area of the quantitative ion against the concentration of the standards. The concentration of benzyl alcohol in the samples is determined from this curve.

Visualization: GC-MS Analysis Workflow

Caption: Workflow for the quantitative analysis of benzyl alcohol using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method suitable for both volatile and non-volatile substituted benzyl alcohols.[9] It is particularly useful for simultaneous determination of benzyl alcohol and other active ingredients or preservatives in pharmaceutical preparations.[4][10]

Data Presentation: HPLC Parameters for Benzyl Alcohol Analysis

| Parameter | Method 1: With Amcinonide[4] | Method 2: In Plasma[10] | Method 3: General RP-HPLC[11] |

| Column | Zorbax reversed-phase C18 (5µm, 250x4.6mm)[4] | C18 column[10] | Newcrom R1 (reverse-phase)[11] |

| Mobile Phase | Acetonitrile:Water (70:30 v/v)[4] | Water:Acetonitrile:Glacial Acetic Acid[10] | Acetonitrile, Water, and Phosphoric Acid[11] |

| Flow Rate | 1.5 mL/min[4] | Not specified | Not specified |

| Detection | UV at 254 nm[4] | UV at 254 nm[10] | UV or MS[11] |

| Temperature | Ambient[4] | Not specified | 25-30 °C[12] |

| Linear Range | 80-600 µg/ml[4] | 80-640 ng (injected)[10] | Not specified |

Experimental Protocol: HPLC Analysis of Benzyl Alcohol and Amcinonide [4]

-

System Preparation: Equilibrate the HPLC system with the mobile phase.

-

Mobile Phase Preparation: Prepare a degassed, filtered mixture of acetonitrile and deionized water (70:30 v/v).[4]

-

Standard Preparation: Accurately weigh and dissolve 400 mg of benzyl alcohol and 20 mg of amcinonide in the mobile phase in a 100 mL volumetric flask. Sonicate for 5 minutes. Dilute a 5 mL aliquot of this solution to 50 mL with the mobile phase.[4]

-

Sample Preparation: Prepare the pharmaceutical sample (cream, ointment) by dissolving a known amount in the mobile phase to achieve a concentration within the linear range.

-

Chromatographic Conditions:

-

Analysis: Inject equal volumes of the standard and sample solutions. Identify peaks based on retention times and quantify using the peak areas compared to the standard.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and electronic properties of substituted benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR (including DEPT) reveals the types of carbon atoms (CH, CH₂, CH₃, C).[13]

Data Presentation: Typical NMR Chemical Shifts for Benzyl Alcohol (in CDCl₃)

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | -OH | Variable (e.g., 2.4) | Singlet (broad) | Exchanges with D₂O.[13] |

| -CH₂- | ~4.6 | Singlet | Methylene protons adjacent to oxygen and aromatic ring.[13] | |

| Aromatic | ~7.3 | Multiplet | Protons on the benzene ring.[13] | |

| ¹³C NMR | -CH₂- | ~65 | - | Methylene carbon.[13] |

| Aromatic (C-1) | ~140 | - | Carbon attached to the CH₂OH group. | |

| Aromatic (C-2,6) | ~128 | - | Ortho carbons. | |

| Aromatic (C-3,5) | ~129 | - | Meta carbons. | |

| Aromatic (C-4) | ~127 | - | Para carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the substituted benzyl alcohol sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.[14][15]

-

Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. If an exchangeable proton (like -OH) is suspected, acquire a second spectrum after adding a drop of D₂O.[13]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe all unique carbon signals.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons. A CH₂ carbon will show a negative peak in a DEPT-135 spectrum.[13]

-

Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals to determine proton ratios and analyze coupling patterns. Correlate ¹H and ¹³C data to assemble the final structure.

Visualization: Integrated Spectroscopic Characterization

Caption: Relationship between spectroscopic techniques and the structural information they yield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For substituted benzyl alcohols, it is key for confirming the presence of the hydroxyl (-OH) and aromatic groups.

Data Presentation: Characteristic FTIR Absorption Bands for Benzyl Alcohol

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3300 | O-H stretch | Strong, Broad | The broadness is due to hydrogen bonding. |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of sp² C-H bonds. |

| 3000-2850 | Aliphatic C-H stretch | Medium-Weak | From the -CH₂- group.[16] |

| 1600, 1500, 1450 | Aromatic C=C stretch | Medium-Weak | "Breathing" modes of the benzene ring. |

| ~1200 | C-O stretch | Strong | For the primary alcohol. |

| ~700-900 | Aromatic C-H bend | Strong | Out-of-plane bending; pattern depends on substitution.[17] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The sample is finely ground with KBr powder and pressed into a transparent pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: The prepared sample is placed in the spectrometer and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Interpretation: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure. The molecular ion peak (M⁺) corresponds to the molecular weight of the analyte.

Data Presentation: Key Mass Fragments (m/z) for Benzyl Alcohol

| m/z | Ion | Relative Intensity | Notes |

| 108 | [C₇H₈O]⁺ | High | Molecular Ion (M⁺).[18] |

| 107 | [C₇H₇O]⁺ | Moderate | Loss of a hydrogen atom ([M-H]⁺).[5] |

| 91 | [C₇H₇]⁺ | High | Loss of -OH radical, forming the stable tropylium ion.[18][19] |

| 79 | [C₆H₇]⁺ | Very High (Base Peak) | Loss of CO from the [M-H]⁺ ion.[5][20] |

| 77 | [C₆H₅]⁺ | High | Phenyl cation, from loss of CH₂O from M⁺ or H₂ from tropylium ion.[18][21] |

Visualization: Benzyl Alcohol Fragmentation Pathway

Caption: Common electron ionization (EI) fragmentation pathway for benzyl alcohol.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for characterizing the aromatic system. The benzene ring in benzyl alcohols gives rise to characteristic absorptions in the UV region. Substituents on the ring can cause a shift in the wavelength of maximum absorbance (λmax), known as a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.[22]

Data Presentation: Typical UV Absorption for Benzyl Alcohol

| Solvent | λmax (nm) | Transition |

| Water/Methanol | ~257 | π → π* (secondary band)[22] |

| Water/Methanol | ~204 | π → π* (primary band)[22] |

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, water) in which the sample is soluble.

-

Sample Preparation: Prepare a dilute solution of the sample. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed based on the Beer-Lambert law.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of substituted benzyl alcohols. TGA measures the change in mass of a sample as a function of temperature. This is crucial for understanding degradation pathways and determining safe storage and processing temperatures.

Data Presentation: Physical and Thermal Properties of Benzyl Alcohol

| Property | Value | Reference |

| Boiling Point | 203-205 °C | |

| Melting Point | -16 to -13 °C | |

| Flash Point | 101 °C (closed cup) | [2] |

| Autoignition Temp. | 436 °C (817 °F) | |

| Enthalpy of Vaporization (ΔvapH°) | 65.75 ± 0.51 kJ/mol | [23] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Analysis Conditions: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (thermogram) to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

The comprehensive characterization of substituted benzyl alcohols requires an integrated analytical approach. Chromatographic methods provide essential data on purity and concentration, while a combination of spectroscopic techniques (NMR, FTIR, MS, UV-Vis) is necessary for unequivocal structural confirmation. Thermal analysis complements this by providing critical information on the stability of the compound. The protocols and data presented in this guide serve as a robust foundation for researchers and drug development professionals in ensuring the quality, safety, and efficacy of products containing these important chemical entities.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. osha.gov [osha.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ewai-group.com [ewai-group.com]

- 6. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. series.publisso.de [series.publisso.de]

- 8. usp.org [usp.org]

- 9. helixchrom.com [helixchrom.com]

- 10. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119) [hmdb.ca]

- 15. spectrabase.com [spectrabase.com]

- 16. Solved: FTIR of benzyl alcohol functional group reveals: a) OH stretch around 3300 cm⁻¹ b) C=O s [Chemistry] [gauthmath.com]

- 17. reddit.com [reddit.com]

- 18. massbank.eu [massbank.eu]

- 19. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 23. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of Halogenated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety precautions necessary for handling halogenated organic compounds in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools to work safely with these potentially hazardous substances. The content covers toxicological data, occupational exposure limits, detailed experimental protocols, and visualizations of toxicological pathways and safety workflows.

Introduction to Halogenated Organic Compounds

Halogenated organic compounds are a broad class of chemicals characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. Their unique chemical and physical properties make them invaluable in various applications, including as solvents, reagents, and building blocks in pharmaceutical synthesis.[1] However, these same properties can also confer significant health and safety hazards, including carcinogenicity, reproductive toxicity, and organ-specific damage.[2] Therefore, a thorough understanding and strict adherence to safety protocols are paramount when working with these compounds.

Health Hazard Information

Exposure to halogenated organic compounds can occur through inhalation, skin contact, and ingestion. The toxic effects can be acute or chronic, ranging from mild irritation to severe, life-threatening conditions.

Common Health Hazards:

-

Hepatotoxicity (Liver Damage): The liver is a primary target for many halogenated solvents like chloroform and carbon tetrachloride.[3][4] Metabolism of these compounds by cytochrome P450 enzymes can generate reactive intermediates that lead to oxidative stress, mitochondrial dysfunction, and ultimately cell death and liver injury.[4][5]

-

Nephrotoxicity (Kidney Damage): The kidneys are also susceptible to damage from certain halogenated compounds.[3]

-

Neurotoxicity: Acute exposure can depress the central nervous system, causing symptoms like dizziness, headache, and nausea, while chronic exposure may lead to more severe neurological effects.[6]

-

Carcinogenicity: Several halogenated organic compounds are classified as known or suspected carcinogens.[2][7] For example, methylene chloride has been linked to cancer in laboratory animals.[6]

-

Reproductive and Developmental Toxicity: Some compounds in this class can have adverse effects on reproductive health and fetal development.[2]

-

Dermal Irritation: Prolonged skin contact can lead to irritation, dermatitis, and in some cases, chemical burns.[8]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for a selection of common halogenated organic compounds. LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are standard measures of acute toxicity. A lower LD50 or LC50 value indicates higher toxicity.[9]

Table 1: Acute Toxicity Data (LD50 and LC50) for Selected Halogenated Organic Compounds

| Chemical Name | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) |

| Chloroform | 67-66-3 | 908 | >20000 | 9900 |

| Carbon Tetrachloride | 56-23-5 | 2350[10] | 5070[10] | 8000[10] |

| Dichloromethane (Methylene Chloride) | 75-09-2 | >2000 | >2000 | 52000 mg/m³ |

| 1,2-Dichloroethane | 107-06-2 | 670 | 2800 | 1000 |

| Trichloroethylene | 79-01-6 | 4920 | >20000 | 12500 |

| Tetrachloroethylene | 127-18-4 | 2629 | >10000 | 4000 |

| Bromodichloromethane | 75-27-4 | 916 | - | - |

| Dibromochloromethane | 124-48-1 | 800 | - | - |

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established by various regulatory and professional organizations to protect workers from the adverse health effects of exposure to airborne contaminants. The most commonly referenced OELs in the United States are from the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH).[11]

Table 2: Occupational Exposure Limits for Selected Halogenated Organic Compounds (in ppm)

| Chemical Name | CAS Number | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |

| Chloroform | 67-66-3 | 50 (ceiling) | 2 (60-min ceiling) | 10 |

| Carbon Tetrachloride | 56-23-5 | 10 | 2 (60-min ceiling) | 5 |

| Dichloromethane | 75-09-2 | 25 | Ca | 50 |

| 1,2-Dichloroethane | 107-06-2 | 50 | 1 | 10 |

| Trichloroethylene | 79-01-6 | 100 | 25 | 10 |

| Tetrachloroethylene | 127-18-4 | 100 | Ca | 25 |

| Vinyl Chloride | 75-01-4 | 1 | Ca | 1 |

Abbreviations: PEL - Permissible Exposure Limit; REL - Recommended Exposure Limit; TLV - Threshold Limit Value; TWA - Time-Weighted Average; Ca - Potential Occupational Carcinogen. All values are in parts per million (ppm) unless otherwise noted. These values are subject to change and should be regularly reviewed from the source agencies.[12][13][14][15]

Experimental Protocols

Adherence to detailed and well-documented experimental protocols is critical for ensuring safety. The following sections provide methodologies for key safety-related procedures.

Protocol for Quantitative Risk Assessment

A quantitative risk assessment should be performed before working with any new or particularly hazardous halogenated organic compound. This process involves systematically identifying hazards, evaluating exposures, and characterizing risks to determine the necessary control measures.[16]

Step-by-Step Methodology:

-

Hazard Identification:

-

Gather all available information on the compound's toxicity, including LD50/LC50 data, carcinogenicity, reproductive toxicity, and other health effects from Safety Data Sheets (SDS) and toxicological databases.[17]

-

Identify the physical hazards, such as flammability and reactivity.

-

-

Exposure Assessment:

-

Define the experimental procedure in detail, including the quantities of the compound to be used, the duration of the experiment, and the frequency of handling.

-

Identify all potential routes of exposure (inhalation, dermal, ingestion).

-

Estimate the potential concentration of the compound in the breathing zone of the worker and the potential for skin contact. This can be done through modeling or by using data from similar procedures.

-

-

Dose-Response Assessment:

-

Utilize established OELs (PELs, RELs, TLVs) as reference points for inhalation exposure.

-

For dermal exposure, consider the compound's skin absorption potential.

-

-

Risk Characterization:

-

Compare the estimated exposure levels with the OELs. A ratio of estimated exposure to the OEL greater than one indicates a potential for unacceptable risk.

-

Qualitatively assess the risk of dermal exposure based on the compound's toxicity and the likelihood of skin contact.

-

-

Risk Management and Control:

-

Based on the risk characterization, implement appropriate control measures. This may include:

-

Engineering Controls: Using the compound in a certified chemical fume hood or glove box.

-

Administrative Controls: Limiting the amount of substance used, reducing the duration of exposure, and providing specific training.

-

Personal Protective Equipment (PPE): Selecting appropriate gloves, eye protection, and respiratory protection.

-

-

Protocol for Testing Chemical Resistance of Gloves (ASTM F739)

The ASTM F739 standard test method is used to determine the permeation of liquids and gases through protective clothing materials under conditions of continuous contact.[3] This is a critical test for selecting appropriate gloves for handling specific halogenated organic compounds.

Summary of Methodology:

-

Apparatus: A permeation test cell is used, which consists of two chambers separated by the glove material to be tested.[18][19]

-

Procedure:

-

The challenge chemical (the halogenated organic compound) is introduced into one chamber.

-

A collection medium (gas or liquid) is circulated through the other chamber.

-

The collection medium is continuously monitored by an analytical instrument to detect the presence of the challenge chemical.

-

-

Data Collection:

-

Interpretation: A longer breakthrough time and a lower permeation rate indicate better protection. This data is used to create chemical resistance charts for gloves.

Visualizations

The following diagrams, created using the DOT language, illustrate a key toxicological pathway and a general workflow for safe handling of halogenated organic compounds.

Signaling Pathway of Chloroform-Induced Hepatotoxicity

Caption: Signaling pathway of chloroform-induced liver injury.

Experimental Workflow for Safe Handling of Halogenated Organic Compounds

References

- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. standardsafety.com [standardsafety.com]

- 4. Mechanisms of chloroform-induced hepatotoxicity: oxidative stress and mitochondrial permeability transition in freshly isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of chloroform and carbon tetrachloride toxicity in primary cultured mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ultitec-protection.com [ultitec-protection.com]

- 7. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 8. Mechanisms of Carbon Tetrachloride-Induced Liver Damage [eureka.patsnap.com]

- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 10. Carbon tetrachloride-induced hepatic injury through formation of oxidized diacylglycerol and activation of the PKC/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecscomply.com [oecscomply.com]

- 12. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 13. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]

- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 17. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 18. physics.purdue.edu [physics.purdue.edu]

- 19. Chemical Protective Clothing 101 [publications.aiha.org]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. ohsonline.com [ohsonline.com]

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-(trifluoromethyl)benzyl Alcohol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a key building block in the synthesis of pharmaceuticals. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in a laboratory setting.

Introduction

This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules. Notably, this compound serves as a crucial precursor in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for their potential to manage dyslipidemia.[1]

Pharmaceutical Application: Synthesis of a CETP Inhibitor

A primary application of this compound is in the synthesis of CETP inhibitors, such as anserine quipine and 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol.[1] The following sections detail the synthesis of the latter, showcasing a practical application of this key building block.

Synthesis of this compound

The starting material itself can be synthesized from 2-Chloro-5-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound [1]

Materials:

-

2-Chloro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Tetrahydrofuran (THF)

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

-

Ice bath

-

5L three-neck flask with thermometer and mechanical stirrer

Procedure:

-

In a 5L three-neck flask, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of tetrahydrofuran.

-

Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.

-

Slowly add borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

-

Upon completion of the reaction, slowly add 6N HCl until no more gas is evolved.

-

Add 1L of water and extract the aqueous phase with ethyl acetate (2 x 1L).

-

Combine the organic phases and dry over magnesium sulfate.

-

Evaporate the solvent to obtain this compound as a white solid.

Quantitative Data:

| Parameter | Value |

| Yield of this compound | 85% |

| Molar ratio of benzoic acid to BH3·THF | 1:2 |

Synthesis of 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol

This protocol exemplifies a Suzuki coupling reaction, a powerful tool in pharmaceutical synthesis for creating biaryl compounds.

Experimental Protocol: Synthesis of a CETP Inhibitor Intermediate [1]

Materials:

-

This compound

-

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Tetrahydrofuran (THF)

-

Water

-

Petroleum ether

-

Nitrogen gas (N₂)

Procedure:

-

In a reaction flask, dissolve 3.0g of potassium carbonate in 10mL of water and cool to 20°C.

-

Add 1.66g of this compound and 2g of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid.

-

Rinse the flask wall with 10mL of tetrahydrofuran.

-

Bubble nitrogen through the mixture for 20 minutes.

-

Add 110mg of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

-

Vigorously stir the two-phase system at 40°C for 32 hours.

-

After cooling to room temperature, add 15mL of water and 15mL of petroleum ether.

-

Separate the aqueous phase and wash the organic phase with water.

-

Isolate the product from the organic phase.

Quantitative Data:

| Reactant | Amount |

| This compound | 1.66 g |

| 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | 2 g |

| Potassium carbonate | 3.0 g |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 110 mg |

| Reaction Condition | Value |

| Temperature | 40°C |

| Reaction Time | 32 hours |

Visual Diagrams

Experimental Workflow

The following diagram illustrates the synthetic pathway from 2-Chloro-5-(trifluoromethyl)benzoic acid to the CETP inhibitor intermediate.

Caption: Synthetic workflow for a CETP inhibitor intermediate.

Signaling Pathway of CETP and its Inhibition

Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters and triglycerides between lipoproteins. Inhibition of CETP is a therapeutic strategy to raise high-density lipoprotein (HDL) cholesterol levels.

Caption: Mechanism of CETP and its inhibition.

Other Potential Applications

While the synthesis of CETP inhibitors is a well-documented application, this compound and related structures also show potential in the development of other bioactive compounds, including:

-

Antimicrobial and Anticancer Agents: The presence of halogen and trifluoromethyl groups can enhance the biological activity of molecules. Research has suggested that derivatives of this compound may possess antimicrobial and anticancer properties, although this remains an area of ongoing investigation.

These application notes are intended to serve as a guide for researchers and professionals in the field of pharmaceutical development. The provided protocols and data offer a solid foundation for the utilization of this compound in synthetic chemistry.

References

Application Notes and Protocols: The Role of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol as a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a crucial intermediate in the synthesis of bioactive molecules. The unique substitution pattern of this benzyl alcohol derivative, featuring both a chloro and a trifluoromethyl group, makes it a valuable building block in the development of pharmaceuticals and agrochemicals.[1]

Pharmaceutical Applications: Synthesis of CETP Inhibitors

This compound is a key precursor in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[2] These inhibitors are a class of drugs investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels, a key factor in reverse cholesterol transport, and thereby reduce the risk of atherosclerotic cardiovascular disease.[2] One such application is in the synthesis of anserine quipine and its analogs, which have shown potential as CETP inhibitors.[2]

Synthesis of 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biphenyl structures, which are common scaffolds in CETP inhibitors. The following protocol details the synthesis of a potent CETP inhibitor.[2]

Table 1: Reactants for the Synthesis of a CETP Inhibitor

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 210.58 | 1.66 | 7.88 |

| 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | 212.03 | 2.00 | 9.43 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 21.70 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.74 | 0.110 | 0.15 |

| Tetrahydrofuran (THF) | 72.11 | 10 mL | - |

| Water (H₂O) | 18.02 | 10 mL | - |

Table 2: Reaction Conditions and Yield for CETP Inhibitor Synthesis

| Parameter | Value |

| Reaction Temperature | 40 °C |

| Reaction Time | 32 hours |

| Product Yield (crude) | 2.7 g |

| Product Yield (percentage) | 80% |

| Product Name | 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol |

-

To a reaction flask, add 3.0 g of potassium carbonate and dissolve it in 10 mL of water.

-

Cool the solution to 20°C.

-

Add 1.66 g of this compound and 2.0 g of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid to the flask.[2]

-

Rinse the flask walls with 10 mL of tetrahydrofuran.

-

Bubble nitrogen gas through the mixture for 20 minutes to create an inert atmosphere.[2]

-

Add 110 mg of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst.[2]

-

Vigorously stir the two-phase system at 40°C for 32 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 15 mL of water and 15 mL of petroleum ether.

-

Separate the aqueous phase.

-

Wash the organic phase with water (2 x 20 mL).

-

Purify the organic phase by passing it through a silica gel column.

-

Evaporate the solvent to obtain an oily liquid.

-

Recrystallize the product from petroleum ether to yield a white powder of 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol.[2]

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final CETP inhibitor.

Caption: Synthetic pathway for a CETP inhibitor.

Signaling Pathway: Mechanism of CETP Inhibition

CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), and triglycerides from VLDL and LDL to HDL. Inhibition of CETP disrupts this process, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol.

References

Application Notes and Protocols: Synthesis of Cholesterol Ester Transfer Protein (CETP) Inhibitors Using Benzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of a class of Cholesterol Ester Transfer Protein (CETP) inhibitors derived from benzyl alcohol. The methodologies described herein are based on established synthetic routes for N-benzyl benzamide derivatives, which have shown promising CETP inhibitory activity.

Introduction